

A Comprehensive Technical Guide to Tetramethylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetramethylhydrazine**

Cat. No.: **B1201636**

[Get Quote](#)

CAS Number: 6415-12-9

This technical guide provides an in-depth overview of **tetramethylhydrazine**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, biological significance, and safety information.

Chemical and Physical Properties

Tetramethylhydrazine, also known as **1,1,2,2-tetramethylhydrazine**, is a symmetrically substituted hydrazine derivative.^{[1][2][3]} Its fundamental properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	6415-12-9	[1] [2] [3]
Molecular Formula	C4H12N2	[1] [2]
Molecular Weight	88.15 g/mol	[1] [2]
Appearance	Colorless liquid	[1]
Density	0.777 g/mL at 20 °C	[1]
Boiling Point	73 °C at 730 Torr	[3]
Melting Point	-118 °C	[3]
Flash Point	27 °C (closed cup)	[1] [3]
Refractive Index	n20/D 1.404	[1]
Solubility	Information not readily available	
Vapor Pressure	Information not readily available	

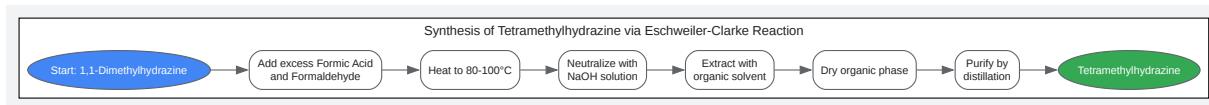
Synthesis of Tetramethylhydrazine

A common and effective method for the synthesis of **tetramethylhydrazine** is through the Eschweiler-Clarke reaction. This reaction involves the reductive methylation of a primary or secondary amine using excess formaldehyde and formic acid. In the case of **tetramethylhydrazine**, the starting material would be 1,1-dimethylhydrazine.

Experimental Protocol: Eschweiler-Clarke Methylation of 1,1-Dimethylhydrazine

The following is a generalized experimental protocol for the Eschweiler-Clarke reaction, which can be adapted for the synthesis of **tetramethylhydrazine**.

Materials:


- 1,1-Dimethylhydrazine

- Formaldehyde (37% aqueous solution)
- Formic acid (88-98%)
- Sodium hydroxide solution (for neutralization)
- Dichloromethane or other suitable organic solvent (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

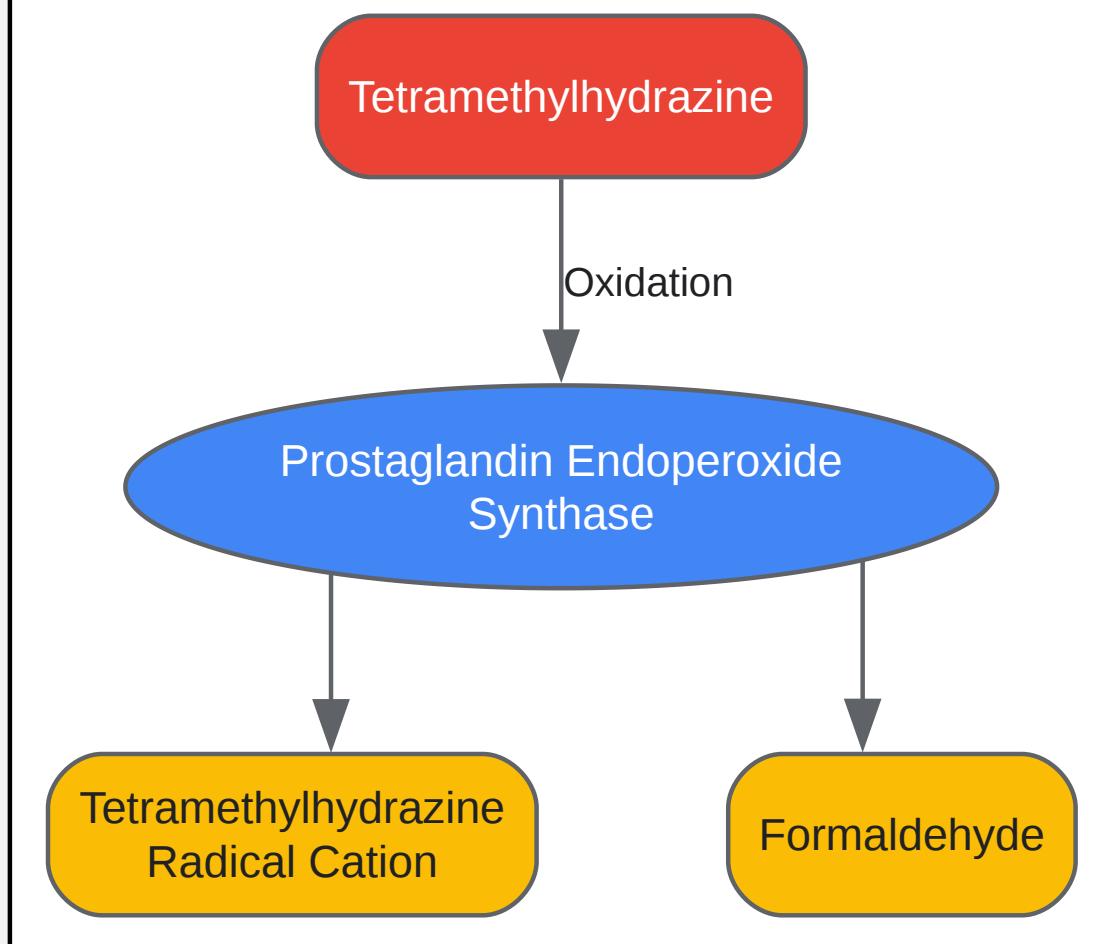
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethylhydrazine.
- Carefully add an excess of formic acid to the flask, followed by an excess of a 37% aqueous solution of formaldehyde.
- Heat the reaction mixture to 80-100 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution.
- Extract the product with a suitable organic solvent, such as dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **tetramethylhydrazine** can be purified by distillation.

A visual representation of the synthesis workflow is provided below.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **tetramethylhydrazine**.

Biological Activity and Significance


Tetramethylhydrazine has been a subject of interest in toxicological and metabolic studies. Its biological activity is primarily associated with its metabolic activation into reactive intermediates.

Metabolism by Prostaglandin Endoperoxide Synthase

Prostaglandin endoperoxide synthase, an enzyme involved in the synthesis of prostaglandins, can metabolize **tetramethylhydrazine**. This metabolic process involves the oxidation of **tetramethylhydrazine**, leading to the formation of a radical cation and formaldehyde. This pathway is significant as it represents a potential mechanism of bioactivation, particularly in tissues with low mixed-function oxidase activity.

The metabolic pathway is illustrated in the diagram below.

Metabolic Pathway of Tetramethylhydrazine

[Click to download full resolution via product page](#)

Metabolism of **tetramethylhydrazine** by prostaglandin endoperoxide synthase.

Tumorigenicity

Studies have indicated that **tetramethylhydrazine** hydrochloride exhibits tumorigenic properties in animal models. Chronic administration in drinking water to Swiss mice resulted in a significantly increased incidence of blood vessel tumors (angiomas and angiosarcomas). This finding highlights the potential carcinogenic risk associated with exposure to this compound and underscores the importance of appropriate safety measures.

Safety Information

Tetramethylhydrazine is a flammable liquid and should be handled with appropriate precautions.

- Hazard Statements: H226 (Flammable liquid and vapor).
- Precautionary Statements:
 - P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
 - P233: Keep container tightly closed.
 - P240: Ground and bond container and receiving equipment.
 - P241: Use explosion-proof electrical/ventilating/lighting equipment.
 - P242: Use non-sparking tools.
 - P243: Take action to prevent static discharges.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
 - P370+P378: In case of fire: Use appropriate media to extinguish.
 - P403+P235: Store in a well-ventilated place. Keep cool.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

It is imperative to consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. grokipedia.com [grokipedia.com]
- 3. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tetramethylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201636#what-is-the-cas-number-for-tetramethylhydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com